molecular formula C16H23NO2S B2770711 N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide CAS No. 2034484-37-0

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide

Cat. No.: B2770711
CAS No.: 2034484-37-0
M. Wt: 293.43
InChI Key: QIYMLWBATRWTKU-UHFFFAOYSA-N
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Description

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide is an organic compound that features a phenyl group, a tetrahydro-2H-pyran-4-yl thioether, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydro-2H-pyran-4-yl thioether intermediate. This can be achieved by reacting 3,4-dihydro-2H-pyran with a thiol compound under acidic conditions . The resulting thioether is then coupled with a phenyl-substituted propanamide through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as p-toluenesulfonic acid can be used to facilitate the formation of the thioether intermediate .

Chemical Reactions Analysis

Types of Reactions

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Electrophiles like halogens or nitro groups

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated phenyl derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2S/c18-16(7-6-14-4-2-1-3-5-14)17-10-13-20-15-8-11-19-12-9-15/h1-5,15H,6-13H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIYMLWBATRWTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNC(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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